2-Phenyl-3(2H)-pyridazinone

Vue d'ensemble

Description

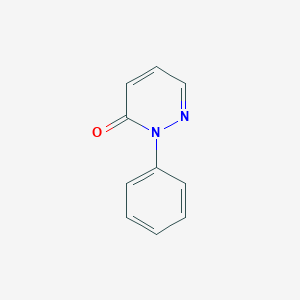

2-Phenyl-3(2H)-pyridazinone is a heterocyclic compound that features a pyridazinone ring with a phenyl group attached at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3(2H)-pyridazinone typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.

Substitution: The phenyl group and the pyridazinone ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Dihydropyridazinone derivatives.

Substitution: Various substituted phenyl and pyridazinone derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-Phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

2-Phenylpyridazine: Similar structure but lacks the keto group.

3-Phenyl-2H-pyridazinone: Isomeric form with the phenyl group at a different position.

2-Phenyl-4H-pyridazinone: Another isomer with a different hydrogen arrangement.

Uniqueness: 2-Phenyl-3(2H)-pyridazinone is unique due to its specific arrangement of the phenyl group and the keto group, which imparts distinct chemical and biological properties compared to its isomers and analogs.

Activité Biologique

2-Phenyl-3(2H)-pyridazinone is a compound that belongs to the pyridazinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyridazinone Derivatives

Pyridazinones are known for their broad spectrum of biological activities, including:

- Anticancer

- Anti-inflammatory

- Analgesic

- Antimicrobial

- Antihypertensive

- Anticonvulsant

The structural diversity within the pyridazinone family allows for the modification of pharmacological properties, making them valuable in drug development .

Antinociceptive and Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant analgesic and anti-inflammatory activities. For example, a series of derivatives were tested for their ability to alleviate pain and inflammation in various animal models. The results indicated that some derivatives were more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as Emorfazone .

Table 1: Comparative Analgesic Potency of Pyridazinone Derivatives

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that certain derivatives possess inhibitory effects against various bacterial strains, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC μg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | ||

| Pseudomonas aeruginosa | 25 |

Cardiovascular Effects

Pyridazinones, including this compound, have shown promise in cardiovascular applications. They act as cardiotonic agents and exhibit antihypertensive effects by inhibiting phosphodiesterase enzymes, which leads to increased intracellular cAMP levels and improved cardiac contractility .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages.

- Phosphodiesterase Inhibition : Similar to other pyridazinones, it inhibits specific phosphodiesterase isoenzymes, which plays a crucial role in modulating vascular smooth muscle tone and cardiac function .

Case Studies

Several studies have highlighted the efficacy of pyridazinones in clinical and preclinical settings:

- Analgesic Efficacy : A study involving a mouse model demonstrated that a derivative of this compound significantly reduced pain responses compared to control groups, indicating its potential as a new analgesic agent .

- Anti-inflammatory Effects : In a rat model of inflammation induced by carrageenan, treatment with this compound resulted in a marked decrease in paw edema compared to untreated controls, supporting its use in inflammatory conditions .

Propriétés

IUPAC Name |

2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMTEBFEFQJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161695 | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14135-63-8 | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) as a herbicide?

A1: Pyrazon primarily acts by inhibiting the Hill reaction, a crucial step in photosynthesis. This inhibition disrupts the light-dependent reactions of photosynthesis, ultimately hindering plant growth and development. [, ]

Q2: Does pyrazon impact other plant processes besides photosynthesis?

A2: Research suggests that pyrazon, particularly its derivatives with specific substitutions, can also interfere with carotenoid biosynthesis, leading to chlorophyll photodestruction. Additionally, some derivatives affect the composition of chloroplast membrane polar lipids. []

Q3: How does the effect of pyrazon on photosynthesis translate to observable symptoms in plants?

A3: Inhibition of photosynthesis by pyrazon leads to a reduction in dry matter production. As pyrazon accumulates in plant tissues, it eventually causes wilting, collapse, and death of the plant. []

Q4: Are there visible effects of pyrazon on chloroplast structure?

A4: Yes, pyrazon treatment can cause chloroplasts to become spherical and swollen, losing their typical discoid shape. Additionally, grana formation is inhibited, thylakoids swell and disintegrate, and lipid globules increase in size and number. []

Q5: How does the trifluoromethyl substitution on the phenyl ring of pyrazon affect its activity?

A5: Adding a trifluoromethyl group to the phenyl ring, along with dimethyl substitution on the amine, significantly enhances pyrazon's herbicidal activity. This is attributed to two factors: increased resistance to metabolic detoxification in plants and interference with chloroplast development. []

Q6: What is the role of dimethyl substitution on the amine group of pyrazon?

A6: Dimethyl substitution on the amine group, in conjunction with the trifluoromethyl substitution on the phenyl ring, is crucial for enhancing pyrazon's resistance to metabolic breakdown and its ability to disrupt chloroplast development. This dual action makes these derivatives considerably more potent herbicides. [, ]

Q7: How does pyrazon's structure influence its interaction with the photosynthetic apparatus?

A7: While pyrazon itself inhibits the Hill reaction, derivatives with specific substitutions, like a trifluoromethyl group on the phenyl ring and a dimethyl group on the amine, demonstrate a broader impact. These modifications enable the compound to bind to the photosynthetic apparatus, potentially between the plastoquinone (PQ) pool and the secondary quinone electron acceptor (QB), leading to the observed effects on electron transport and chlorophyll fluorescence. [, ]

Q8: How do tolerant plant species like sugar beets metabolize pyrazon?

A8: Sugar beets primarily detoxify pyrazon by converting it into N-glucosyl pyrazon, a non-toxic conjugate. This metabolic pathway contributes to the selectivity of pyrazon, as susceptible species like common lambsquarters lack this detoxification mechanism. [, ]

Q9: Is there variation in pyrazon metabolism among different red beet lines?

A9: Yes, studies on red beet inbred lines revealed a range (44% to 76%) in their ability to convert pyrazon to its N-glucoside form. This suggests that genetic variation within a species can influence the rate of pyrazon metabolism and, consequently, herbicide tolerance. []

Q10: What factors influence the rate of N-glucosyl pyrazon formation in tolerant species?

A10: Light and carbohydrate status significantly influence N-glucosyl pyrazon formation in red beet. The conversion rate is higher in the light and dependent on the leaf tissue's carbohydrate reserves. Supplementing sucrose to leaf discs in the dark can restore N-glucoside formation to levels observed in the light. []

Q11: How persistent is pyrazon in the soil environment?

A12: Pyrazon exhibits moderate persistence in soil, with its degradation primarily attributed to microbial activity. Factors such as soil organic matter content and rainfall influence its persistence. Higher organic matter content generally leads to increased adsorption and slower degradation. [, ]

Q12: What is the primary route of pyrazon dissipation in the soil?

A13: Microbial degradation is the main route of pyrazon disappearance from soil. Studies show that the presence of pyrazon stimulates bacterial growth, indicating its utilization as a carbon source by soil microorganisms. [, ]

Q13: What analytical techniques are commonly employed to study pyrazon and its metabolites?

A15: Researchers frequently utilize techniques like thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and spectrophotometry to identify and quantify pyrazon and its metabolites in various matrices, including plant tissues, soil extracts, and water samples. [, , , , , ]

Q14: How is the movement and distribution of pyrazon in soil investigated?

A16: Scientists often employ radiolabeled pyrazon, incorporating either tritium (3H) or carbon-14 (14C), to track its movement and distribution within the soil profile. This allows for a more precise assessment of its fate and potential for leaching. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.